4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

Cross-Coupling Chemistry Kinase Inhibitor Synthesis Regioselectivity

Accelerate kinase inhibitor and LSD1 modulator development with 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1257294-45-3). The regiospecific C4-Br handle enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for rapid SAR at the 4-position. The 5-methyl group is essential for picomolar LSD1 binding (analog IC50 = 3.1 nM). Unlike 3-bromo or 4-chloro analogs, this substitution pattern provides the geometry required for CHK1/CHK2 kinase inhibitor design. Supplied at >98% purity, this scaffold minimizes protecting group steps and is available in bulk for process R&D.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1257294-45-3
Cat. No. B3180080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
CAS1257294-45-3
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=C1Br)C=CN2
InChIInChI=1S/C8H7BrN2/c1-5-8(9)6-2-3-10-7(6)4-11-5/h2-4,10H,1H3
InChIKeyQDIUFVXPYSYVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1257294-45-3) | Pyrrolopyridine Scaffold for Kinase Inhibitor Synthesis


4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1257294-45-3) is a heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class, characterized by a fused pyrrole and pyridine ring system with a bromine atom at the 4-position and a methyl group at the 5-position . This scaffold is recognized as a key intermediate in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors and epigenetic modulators [1]. Its molecular formula is C8H7BrN2 with a molecular weight of 211.06 g/mol . The compound's specific substitution pattern distinguishes it from other pyrrolopyridine analogs and provides unique synthetic utility for late-stage functionalization via cross-coupling reactions.

Why 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Pyrrolo[2,3-c]pyridine derivatives are not interchangeable building blocks; minor alterations in substitution pattern drastically alter synthetic utility, biological target engagement, and downstream chemical properties. The 4-bromo substituent on the target compound provides a specific reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1], while the 5-methyl group modulates electronic properties and steric hindrance, influencing both reactivity and target binding. Replacing the 4-bromo-5-methyl pattern with, for example, a 3-bromo-1-methyl isomer (CAS 956003-06-8) or a 4-chloro analog [2] fundamentally alters regioselectivity in downstream reactions and can abolish or drastically reduce activity against intended biological targets. The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence: 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine vs. Closest Analogs


Regioselective Bromine Positioning: Synthetic Utility Compared to 3-Bromo Isomer

The 4-bromo substitution on the target compound provides a synthetically distinct and more versatile handle compared to the 3-bromo-1-methyl isomer (CAS 956003-06-8). In the 4-bromo-5-methyl scaffold, the bromine is positioned on the pyridine ring, adjacent to the methyl group, offering enhanced reactivity in palladium-catalyzed cross-coupling reactions and enabling access to 4-substituted pyrrolo[2,3-c]pyridines that are inaccessible from the 3-bromo isomer [1]. The 3-bromo isomer, in contrast, has the bromine on the pyrrole ring and is N-methylated, which blocks a key site for further derivatization and alters electronic distribution, limiting its utility as a versatile intermediate .

Cross-Coupling Chemistry Kinase Inhibitor Synthesis Regioselectivity

Halogen Selection: 4-Bromo vs. 4-Chloro Reactivity in Cross-Coupling

The 4-bromo substituent exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-chloro analog (4-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine). Bromine is a superior leaving group relative to chlorine in oxidative addition steps, enabling faster reaction kinetics, lower catalyst loadings, and milder conditions [1]. While exact rate comparisons for this specific scaffold are not available in public literature, the established trend across heteroaromatic systems indicates that 4-bromo derivatives typically undergo Suzuki-Miyaura coupling 5-10 times faster than their chloro counterparts under identical conditions [2].

Halogen Reactivity Cross-Coupling Building Block Selection

Methyl Group Impact: 5-Methyl vs. Non-Methylated Scaffold on Biological Activity

The 5-methyl substituent on the target compound is critical for achieving potent biological activity, as demonstrated by structure-activity relationship (SAR) studies on pyrrolo[2,3-c]pyridine-based LSD1 inhibitors. In this series, the 5-methyl group contributes to optimal binding within the LSD1 active site, with the unsubstituted analog (4-bromo-1H-pyrrolo[2,3-c]pyridine, CAS 69872-17-9) showing significantly reduced potency [1]. The methyl group enhances hydrophobic interactions and contributes to the correct positioning of the pyridine nitrogen for key hydrogen bonding. In the context of the target compound as a synthetic intermediate, this methyl group is pre-installed, saving the end-user multiple synthetic steps required to introduce it post-coupling.

SAR Kinase Inhibition Epigenetics

Direct Biological Activity: PYCR1 Inhibition Profile

The target compound has been directly evaluated against human pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis implicated in cancer metabolism. The compound exhibits an IC50 of 16,000 nM (16 µM) in an enzymatic assay using recombinant human PYCR1 [1]. While this is a relatively weak inhibition, it provides a specific, quantitative benchmark for this scaffold against a therapeutically relevant target. This data point can be used to prioritize analogs with improved potency. No direct comparator data is available for the closest analogs against PYCR1, but this serves as a baseline for the 4-bromo-5-methyl substitution pattern.

PYCR1 Cancer Metabolism Target Engagement

Recommended Application Scenarios for 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine


Medicinal Chemistry: Synthesis of 4-Substituted LSD1 Inhibitors

The target compound serves as an optimal starting material for the synthesis of potent LSD1 inhibitors, as demonstrated by the development of Compound 46 (LSD1-UM-109) with an IC50 of 3.1 nM [1]. The 4-bromo handle enables facile Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups at the 4-position, a key step in optimizing target engagement. The pre-installed 5-methyl group is essential for maintaining high affinity within the LSD1 binding pocket.

Chemical Biology: Building Block for ATP-Competitive Kinase Inhibitors

The pyrrolo[2,3-c]pyridine scaffold, with its 4-bromo-5-methyl substitution pattern, is a privileged structure in kinase inhibitor design. It has been employed in patents and literature as a core for developing inhibitors of CHK1, CHK2, and other kinases involved in cell cycle regulation and DNA damage response [2]. The bromine atom provides a versatile handle for late-stage diversification to explore kinase selectivity profiles.

Process Chemistry: Late-Stage Functionalization via Cross-Coupling

Due to the enhanced reactivity of the C4-Br bond, this compound is ideally suited for late-stage functionalization in complex molecule synthesis. Its use minimizes protecting group manipulations and enables efficient introduction of diverse functional groups via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The compound is commercially available with high purity (typically >98%) and documented handling hazards , supporting its direct use in robust process development.

Structure-Activity Relationship (SAR) Studies: Exploring 4-Position Diversity

The 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine scaffold provides an ideal platform for systematic SAR studies around the 4-position of the pyridine ring. Researchers can efficiently generate focused libraries of 4-substituted analogs to probe the effects of sterics, electronics, and lipophilicity on biological activity, as highlighted in recent LSD1 inhibitor optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.